2-((4-Propylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione
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Overview
Description
2-((4-Propylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes a naphthalene ring, an indene ring, and a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Propylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione typically involves the condensation of 4-propylnaphthalene-1-carbaldehyde with 1H-indene-1,3(2H)-dione. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-Propylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, RNH₂)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, amines
Scientific Research Applications
2-((4-Propylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((4-Propylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Propylnaphthalen-1-yl)-2-(1H-indol-3-yl)ethanone
- 4-(4-Propylnaphthalen-1-yl)-1H-pyrrole-2-carbaldehyde
- 2-(4-Propylnaphthalen-1-yl)-1H-benzo[d]imidazole
Uniqueness
2-((4-Propylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione is unique due to its specific structural features, which include a methylene bridge connecting the naphthalene and indene rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
27534-00-5 |
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Molecular Formula |
C23H18O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[(4-propylnaphthalen-1-yl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C23H18O2/c1-2-7-15-12-13-16(18-9-4-3-8-17(15)18)14-21-22(24)19-10-5-6-11-20(19)23(21)25/h3-6,8-14H,2,7H2,1H3 |
InChI Key |
MLFYHSLTFCTVOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C2=CC=CC=C12)C=C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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